17-trans Prostaglandin F3alpha
Overview
Description
17-trans Prostaglandin F3alpha is a double bond isomer of Prostaglandin F3alpha and a potential metabolite of trans dietary fatty acids . It has anti-inflammatory properties .
Synthesis Analysis
The synthesis of prostaglandins, including this compound, has garnered significant attention due to their exceptional biological activities . A unified synthesis of prostaglandins has been reported from the readily available dichloro-containing bicyclic ketone . This synthesis involves 11-12 steps with 3.8-8.4% overall yields . Key transformations include a Baeyer-Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction .Molecular Structure Analysis
Prostaglandins, including this compound, possess a unique and intricate molecular structure. At the core of every prostaglandin molecule lies a distinctive twenty-carbon skeleton, featuring a central five-membered ring . Surrounding the central ring structure are two long hydrophobic hydrocarbon chains . The presence and position of double bonds within these hydrocarbon chains impact the prostaglandin’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of prostaglandins include a Baeyer-Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction . Another key transformation is the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol .Physical and Chemical Properties Analysis
Prostaglandins have a unique molecular structure that underlies their diverse physiological functions . The length of their hydrocarbon chains affects the molecule’s size and shape, influencing its interactions with cellular receptors and other biomolecules . The presence and position of double bonds within their hydrocarbon chains introduce kinks and flexibility into the molecule’s structure .Scientific Research Applications
Inhibition of Adipose Differentiation
Prostaglandins, including 17-trans Prostaglandin F3alpha, have been studied for their role in inhibiting adipose differentiation. Research by Serrero and Lepak (1997) found that Prostaglandin F2alpha and its analogs significantly inhibit the differentiation of adipocyte precursors in primary culture, suggesting a potential regulatory role in adipogenesis (Serrero & Lepak, 1997).
Cell Proliferation and Differentiation
Studies have also explored the effects of prostaglandins on cell proliferation and differentiation. For example, de Asúa, Clingan, and Rudland (1975) demonstrated that Prostaglandin F2alpha can initiate DNA synthesis and cell proliferation in Swiss mouse 3T3 cell cultures, indicating its role in cellular growth processes (de Asúa, Clingan, & Rudland, 1975).
Impact on Platelet Function
F2-isoprostanes, isomers of prostaglandins produced through free radical-catalyzed peroxidation, have been shown to influence platelet function. Minuz et al. (1998) found that 8-epiprostaglandin F2alpha increases platelet adhesion and affects the antiadhesive and antiaggregatory effects of nitric oxide, underscoring its potential role in cardiovascular health and disease (Minuz et al., 1998).
Effects on Extracellular Matrix
The impact of prostaglandins on the extracellular matrix has been a subject of interest. Astin and Stjernschantz (1997) found that prostaglandins E2 and F2alpha, along with latanoprost acid, induce relaxation of the rabbit submental vein, mediated by the release of nitric oxide and involvement of calcitonin gene-related peptide and substance P (Astin & Stjernschantz, 1997). Additionally, Ocklind (1998) reported that prostaglandin F2alpha and latanoprost influence the extracellular matrix of the ciliary muscle, suggesting their role in eye health and disease treatment (Ocklind, 1998).
Wound Healing and Tissue Repair
Lupulescu (1975) explored the effect of prostaglandins E1, E2, and F2alpha on the incorporation of tritiated precursors into protein, RNA, DNA, and collagen synthesis in experimental cutaneous wounds in rats. The results indicated that prostaglandins significantly stimulate the incorporation of these precursors, impacting wound healing and tissue repair (Lupulescu, 1975).
Mechanism of Action
Target of Action
The primary target of 17-trans Prostaglandin F3alpha (17-trans PGF3alpha) is the Prostaglandin F2α receptor (FP) . This receptor is a G protein-coupled receptor (GPCR) that is involved in numerous physiological and pathological processes including inflammation and cardiovascular homeostasis . The FP receptor is required for female reproductive function such as luteolysis and parturition .
Mode of Action
17-trans PGF3alpha interacts with its target, the FP receptor, to mediate various cellular processes. It is a double bond isomer of Prostaglandin F3α and a potential metabolite of trans dietary fatty acids . It has been found to have anti-inflammatory activity .
Biochemical Pathways
It is known that prostaglandins, including 17-trans pgf3alpha, are involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states .
Pharmacokinetics
It is known that 17-trans pgf3alpha is a potential metabolite of trans dietary fatty acids .
Result of Action
It has been found to have anti-inflammatory activity , suggesting that it may play a role in reducing inflammation in the body.
Future Directions
The development of efficient and stereoselective synthesis of prostaglandins is of utmost importance, owing to their valuable medicinal applications and unique chemical structures . This study not only provides an alternative route to the highly stereoselective synthesis of prostaglandins, but also showcases the usefulness and great potential of biocatalysis in the construction of complex molecules .
Biochemical Analysis
Biochemical Properties
It is known that prostaglandins, including Prostaglandin F3alpha, play crucial roles in various biochemical reactions . They interact with specific G-protein-coupled receptors, leading to the activation of different signaling pathways . The exact enzymes, proteins, and other biomolecules that 17-trans Prostaglandin F3alpha interacts with are yet to be identified.
Cellular Effects
Prostaglandins are known to have wide-ranging effects on various types of cells and cellular processes . They influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Prostaglandins typically exert their effects at the molecular level through binding interactions with specific receptors, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Prostaglandins are typically involved in various metabolic pathways, interacting with a range of enzymes and cofactors
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S,5E)-3-hydroxyocta-1,5-dienyl]cyclopentyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-19,21-23H,2,5,8-11,14H2,1H3,(H,24,25)/b6-3+,7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKGBZWJAIABSY-XYJRQBLTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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